molecular formula C22H19NO2 B14369792 4,6-dimethoxy-2,3-diphenyl-1H-indole CAS No. 91107-10-7

4,6-dimethoxy-2,3-diphenyl-1H-indole

Cat. No.: B14369792
CAS No.: 91107-10-7
M. Wt: 329.4 g/mol
InChI Key: WMNWZYSXUHFUHC-UHFFFAOYSA-N
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Description

4,6-Dimethoxy-2,3-diphenyl-1H-indole is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound is characterized by its two methoxy groups at positions 4 and 6, and two phenyl groups at positions 2 and 3 on the indole ring. Its unique structure makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-dimethoxy-2,3-diphenyl-1H-indole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of 4,6-dimethoxy-2-nitrobenzaldehyde and phenylhydrazine, followed by cyclization in the presence of an acid catalyst . The reaction is usually carried out in a solvent like ethanol or acetic acid under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethoxy-2,3-diphenyl-1H-indole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can yield different hydrogenated products.

    Substitution: Electrophilic substitution reactions can introduce various functional groups at different positions on the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce various hydrogenated indole derivatives.

Scientific Research Applications

4,6-Dimethoxy-2,3-diphenyl-1H-indole has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,6-dimethoxy-2,3-diphenyl-1H-indole involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, altering their activity. For instance, its antitumor activity is believed to be due to its ability to inhibit certain enzymes involved in cell proliferation . The exact pathways and molecular targets are still under investigation, but its effects on cellular processes are significant.

Comparison with Similar Compounds

Similar Compounds

    4,6-Dimethoxy-1H-indole: Lacks the phenyl groups at positions 2 and 3.

    2,3-Diphenyl-1H-indole: Lacks the methoxy groups at positions 4 and 6.

    4,6-Dimethoxy-3-methylindole: Has a methyl group at position 3 instead of phenyl groups.

Uniqueness

4,6-Dimethoxy-2,3-diphenyl-1H-indole is unique due to the presence of both methoxy and phenyl groups, which contribute to its distinct chemical and biological properties

Properties

CAS No.

91107-10-7

Molecular Formula

C22H19NO2

Molecular Weight

329.4 g/mol

IUPAC Name

4,6-dimethoxy-2,3-diphenyl-1H-indole

InChI

InChI=1S/C22H19NO2/c1-24-17-13-18-21(19(14-17)25-2)20(15-9-5-3-6-10-15)22(23-18)16-11-7-4-8-12-16/h3-14,23H,1-2H3

InChI Key

WMNWZYSXUHFUHC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C(=C1)OC)C(=C(N2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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